5-Ethyl-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

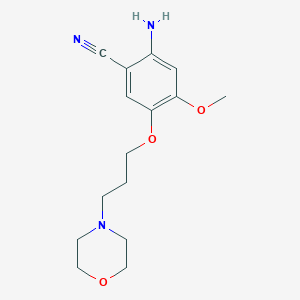

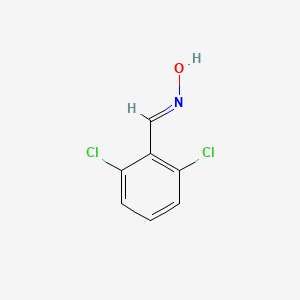

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .

Molecular Structure Analysis

The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Synthesis and Biological Activity : 1,3-Dihydro-2H-indol-2-ones have been reported to exhibit a range of biological activities including antibacterial and antifungal effects. Notably, certain derivatives have demonstrated inhibitory activity against strains like Mycobacterium tuberculosis H(37)Rv, Escherichia coli, and Pseudomonas aeruginosa, among others. The synthesis of these derivatives, such as 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one, has been an area of focus due to their potential biodynamic activities (Akhaja & Raval, 2011).

Metal Complexes with Antimicrobial Properties : Palladium and platinum complexes with 5-methyl1.3-dihydro-3-[2-(phenyl)ethylidene ]-2H-indol-2-one-based ligands have shown significant antimicrobial properties. The synthesis, characterization, and study of these complexes' fungicidal and bactericidal activities have been a subject of interest, indicating the potential of such compounds in antimicrobial applications (Biyala, Fahmi, & Singh, 2004).

Antiproliferative and Genotoxicity Studies

- NIH Screening for Antiproliferative Properties : Certain compounds derived from 5-Ethyl-1,3-dihydro-2H-indol-2-one, specifically 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, were selected by the NIH for in vitro anti-proliferative screening. These compounds showed impressive growth inhibitory effects and were further analyzed for their anti-proliferative activity and genotoxicity, highlighting their potential in medical research and cancer treatment studies (Meti et al., 2016).

Pharmaceutical and Chemical Synthesis Applications

Environment-Friendly Synthesis Using Flow Chemistry Techniques : The use of flow chemistry techniques for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives has been explored for its potential in improving the synthesis routes for pharmaceuticals. This method has been shown to decrease the use of hazardous chemicals and increase efficiency, making it a significant advancement in the eco-friendly synthesis of pharmaceuticals (Örkényi et al., 2017).

Innovative Synthesis of Dihydro-1H-indol-4(5H)-ones : The catalyst-free, three-component reaction for synthesizing dihydro-1H-indol-4(5H)-ones showcases a facile and efficient approach. This method aligns with group-assisted-purification (GAP) chemistry principles, streamlining the synthesis process by avoiding traditional purification methods, thereby representing a significant advancement in the field of chemical synthesis (Wang & Shi, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)